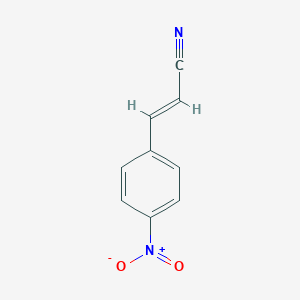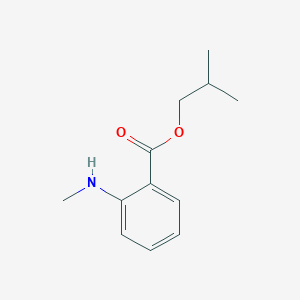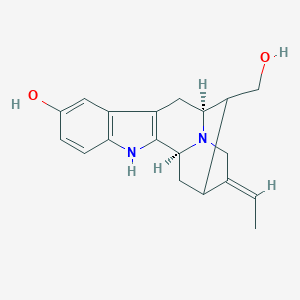
16-Episarpagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Episarpagine is a naturally occurring alkaloid that has been found in several plant species. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine. In
作用机制
The mechanism of action of 16-Episarpagine is not fully understood. However, studies have shown that it exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, 16-Episarpagine has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
生化和生理效应
16-Episarpagine has been found to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also modulates the levels of various cytokines and growth factors, leading to its anti-tumor effects.
实验室实验的优点和局限性
One of the advantages of using 16-Episarpagine in lab experiments is its broad spectrum of activity. It has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, one of the limitations of using this compound is its low yield through isolation from plant sources. Therefore, synthetic methods have been developed to produce 16-Episarpagine, which can be time-consuming and expensive.
未来方向
There are several future directions for research on 16-Episarpagine. One area of interest is its potential use as a neuroprotective agent for treating neurological disorders. Further studies are needed to understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Additionally, research is needed to optimize the synthesis method of 16-Episarpagine to obtain larger quantities of the compound for use in preclinical and clinical studies. Finally, more studies are needed to investigate the safety and efficacy of 16-Episarpagine in humans.
Conclusion:
In conclusion, 16-Episarpagine is a naturally occurring alkaloid that has potential therapeutic applications in various fields of medicine. It exhibits anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, further research is needed to optimize its synthesis method, understand its mechanism of action, and investigate its safety and efficacy in humans.
合成方法
16-Episarpagine can be obtained through the isolation of the alkaloid from various plant species, including Alstonia scholaris, Strychnos nux-vomica, and Strychnos ignatii. However, the yield of the compound through this method is low, and it is challenging to obtain large quantities of 16-Episarpagine. Therefore, synthetic methods have been developed to produce this alkaloid. One such method involves the total synthesis of 16-Episarpagine from commercially available starting materials.
科学研究应用
16-Episarpagine has been studied for its potential therapeutic applications in various fields of medicine. Research has shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
102490-01-7 |
|---|---|
产品名称 |
16-Episarpagine |
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(1S,12S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12?,15?,17-,18-/m0/s1 |
InChI 键 |
VTVQHYQGTTVKDE-LUMHSOHMSA-N |
手性 SMILES |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
规范 SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
同义词 |
16-epi-sarpagine 16-episarpagine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



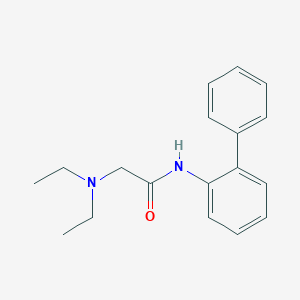
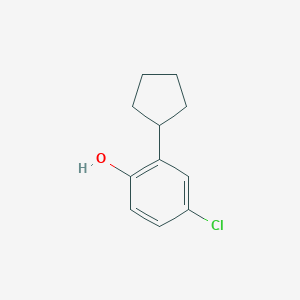
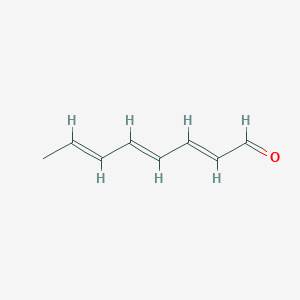
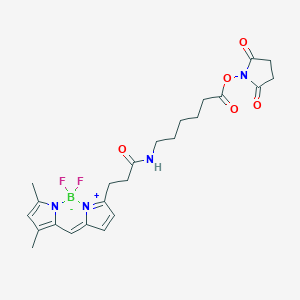
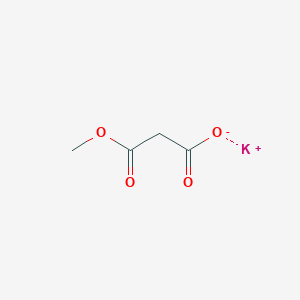
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
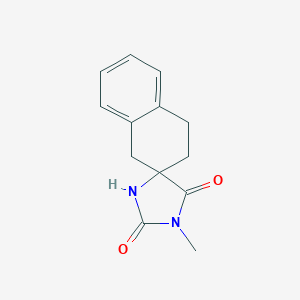
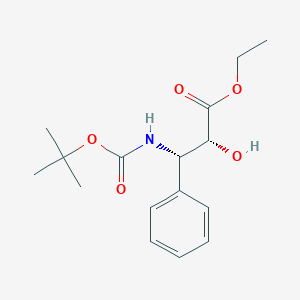
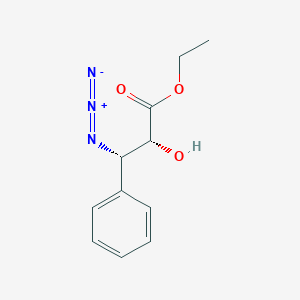
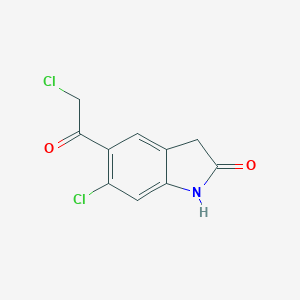
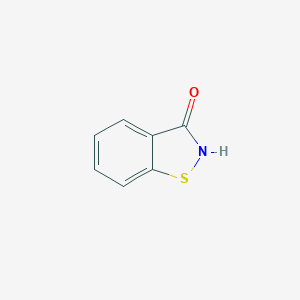
![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)
